![molecular formula C20H19FN2O2 B2398146 methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207047-66-2](/img/structure/B2398146.png)
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a complex organic compound that features a benzodioxin ring, a fluorine atom, a morpholine group, and a benzothiazine dioxide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the fluorine atom and the morpholine group. The final step usually involves the formation of the benzothiazine dioxide structure under specific reaction conditions such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions such as:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other groups can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other benzothiazine derivatives, fluorinated organic molecules, and compounds containing morpholine groups. Examples include:
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-chloro-2-(morpholin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-2-(piperidin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
Uniqueness
The uniqueness of methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate lies in its specific combination of functional groups and structural features. This unique structure may confer specific chemical, biological, or physical properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
methyl 8-fluoro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-12(2)13-7-9-14(10-8-13)22-17-11-18(20(24)25-3)23-19-15(17)5-4-6-16(19)21/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYOHVWNHQVWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
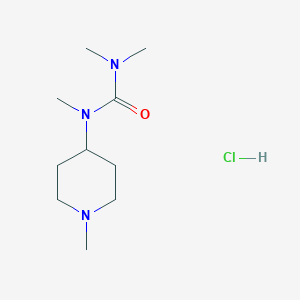
![(Z)-methyl 2-(5,7-dimethyl-2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2398066.png)
![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398067.png)

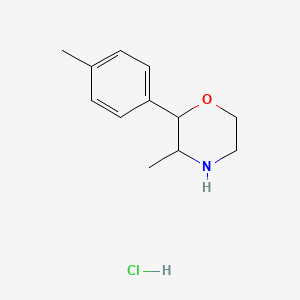
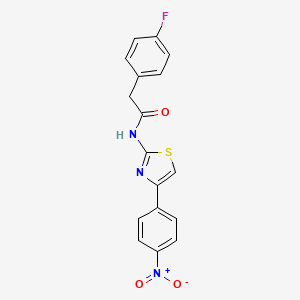
![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)
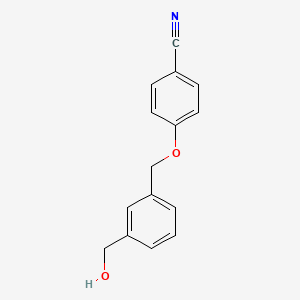
![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)
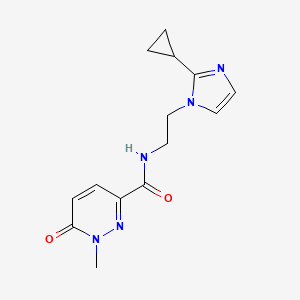
![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)
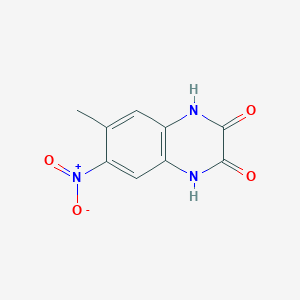
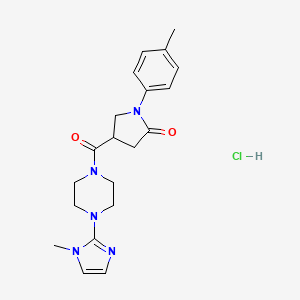
![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)
